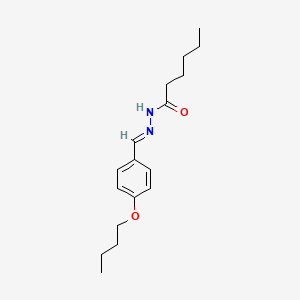![molecular formula C20H24N2O3 B5517042 1-(cyclobutylcarbonyl)-4-[(2-methyl-1-benzofuran-5-yl)carbonyl]-1,4-diazepane](/img/structure/B5517042.png)
1-(cyclobutylcarbonyl)-4-[(2-methyl-1-benzofuran-5-yl)carbonyl]-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 1,4-diazepane derivatives, including those similar to our compound of interest, often involves multicomponent reactions. A notable method for creating 1,4-diazepane derivatives is through a cyclodehydrative three-component reaction involving 1,3-dicarbonyls, 1,2-diamines, and aromatic aldehydes, providing a direct stereoselective synthesis pathway. This approach is efficient, solvent- and catalyst-free, and user-friendly, highlighting the versatility and accessibility of synthesizing such compounds (Sotoca et al., 2009).
Molecular Structure Analysis
The molecular structure of diazepane derivatives can be complex, with X-ray crystallography providing detailed insights into their arrangement. For instance, a related study on methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5, 5-dimethyl hexahydro-1-pyrimidinyl)methyl]-5, 5- dimethylhexahydro-1- pyrimidinyl}-1- diazenyl) benzoate revealed significant conjugations within the triazene moieties, and all hexahydropyrimidine rings adopt a chair conformation, indicating the complexity and stability of such molecular structures (Moser et al., 2005).
Chemical Reactions and Properties
Diazepane derivatives undergo various chemical reactions, including cycloadditions, which are crucial for their chemical properties and applications. The [2+4] and [6+4] type cycloaddition reactions, for example, showcase the reactivity of these compounds with other chemical entities, leading to diverse chemical structures and potential applications (Saito et al., 1986).
科学的研究の応用
Synthesis Techniques and Applications
C-H Insertion Approach for Synthesis : A novel method utilizing C-H insertion reactions to synthesize endo,exo-furofuran lignans, including asarinin, fargesin, and epimagnolin A, was explored. This technique, involving regio- and stereoselective C-H insertion, highlights the chemical's utility in intricate organic syntheses (Brown et al., 2001).
Bicyclic σ Receptor Ligands with Cytotoxic Activity : Research into stereoisomeric alcohols and methyl ethers derived from (R)- and (S)-glutamate showed significant σ1 receptor affinity and cytotoxicity against tumor cell lines, demonstrating the compound's potential in cancer research and therapy (Geiger et al., 2007).
Reactions with Phenylsulfenyl and Phenylselenyl Chlorides : The compound's reaction with phenylsulfenyl chloride or phenylselenyl chloride, yielding (cyclobut-1-enylsulfanyl)benzene or (cyclobut-1-enylselanyl)benzene, opens new avenues for synthesizing sulfur and selenium-containing organic molecules, which are valuable in various chemical industries (Liu & Shi, 2004).
Carbonyl Ylide Cycloadditions : Studies on carbonyl ylide 1,3-dipoles highlighted their potential in cycloadditions, offering insights into regio- and stereoselectivities in organic synthesis. This work underscores the versatility of such compounds in creating complex molecular architectures (Molchanov et al., 2005).
Extended Hückel Theory on Carbonium Ions : Research into the electronic distribution and stability of carbonium ions provided foundational knowledge on the chemical behavior of related compounds, essential for understanding and designing new reactions involving diazepanes (Hoffmann, 1964).
作用機序
将来の方向性
特性
IUPAC Name |
cyclobutyl-[4-(2-methyl-1-benzofuran-5-carbonyl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-14-12-17-13-16(6-7-18(17)25-14)20(24)22-9-3-8-21(10-11-22)19(23)15-4-2-5-15/h6-7,12-13,15H,2-5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFDMKIGFCIPHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=CC(=C2)C(=O)N3CCCN(CC3)C(=O)C4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-methylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5516979.png)
![(4aR*,7aS*)-1-benzyl-4-(1H-pyrazol-3-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5516981.png)
![N-[(5-fluoro-1H-indol-2-yl)methyl]-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5516983.png)
![3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[4-(difluoromethoxy)benzoyl]piperidine](/img/structure/B5516986.png)
![6-(3,4-dihydroxyphenyl)-8-ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B5516992.png)
![ethyl {[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B5516994.png)
![2,2,4,6-tetramethyl-1-[(2-pyrimidinylthio)acetyl]-1,2-dihydroquinoline](/img/structure/B5516999.png)
![1-(2,4-dimethylphenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5517004.png)
![2-amino-4-(5-methyl-4-nitro-2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5517010.png)
![N'-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-4-(1-piperidinylsulfonyl)benzohydrazide](/img/structure/B5517017.png)

![4-[(5-methyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)carbonyl]quinolin-2(1H)-one](/img/structure/B5517035.png)
![2-(2-methylphenoxy)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5517041.png)
![N'-(2-methylbenzylidene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5517046.png)